molecular formula C10H12N2O3 B119509 Methyl 4-(glycylamino)benzoate CAS No. 153720-00-4

Methyl 4-(glycylamino)benzoate

Cat. No. B119509
M. Wt: 208.21 g/mol
InChI Key: VXAMIMCDRIBQAE-UHFFFAOYSA-N
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Description

Methyl 4-(glycylamino)benzoate is a biochemical used for proteomics research . It has a molecular formula of C10H12N2O3 and a molecular weight of 208.21 .

Scientific Research Applications

  • Fluorescence Properties in Solvents

    • Methyl 4-(N,N-dimethylamino)benzoate exhibits distinct fluorescence properties in various solvents. In acetonitrile, a longer wavelength fluorescence band, attributed to excited dimer fluorescence, is observed. This suggests potential applications in fluorescence-based studies and analytical methods (Revill & Brown, 1992).
  • Role in Synthesis of Pharmaceuticals and Fragrances

    • Methyl 4-methoxybenzoate, a structurally similar compound, is used as a pharmaceutical intermediate and in organic syntheses. It's also used in the flavor and perfume industry due to its sweet herbal aroma. This indicates potential industrial applications of Methyl 4-(glycylamino)benzoate in similar domains (Popovski et al., 2010).
  • Use in Enzymatic Transesterification

    • The enzymatic transesterification of methyl benzoate under ultrasound irradiation using a commercial immobilized lipase has been explored. This process is relevant in the field of green chemistry and bio-catalysis, suggesting a similar potential for Methyl 4-(glycylamino)benzoate in enzymatic reactions (Ceni et al., 2011).
  • Role in Radiochemical Syntheses

    • Methyl 4-(2,5-dihydroxybenzylamino)benzoate has been used in radiochemical syntheses, indicating its utility in the preparation of radiolabeled compounds for medical imaging and diagnostic studies (Taylor et al., 1996).
  • Antioxidant Properties

    • Compounds like methyl benzoate, related to Methyl 4-(glycylamino)benzoate, have been isolated from plants like Salvinia molesta and exhibit antioxidant properties. This suggests potential applications in developing antioxidant-rich products or in oxidative stress-related research (Choudhary et al., 2008).
  • Quantum Chemical Studies

    • Quantum chemical studies of compounds structurally similar to Methyl 4-(glycylamino)benzoate provide insights into their electronic structure and reactivity, which is crucial in material science and molecular engineering (Şahin et al., 2015).
  • Synthetic Utility in Organic Chemistry

    • Methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate and methyl (E)‐2‐(benzoylamino)‐3‐cyanoprop‐2‐enoate, compounds with structural similarities to Methyl 4-(glycylamino)benzoate, have been used as versatile reagents in synthesizing various heterocyclic systems, indicating potential utility in organic synthesis (Pizzioli et al., 1998).

Safety And Hazards

The safety data sheet for a related compound, Methyl 4-aminobenzoate, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 4-[(2-aminoacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-15-10(14)7-2-4-8(5-3-7)12-9(13)6-11/h2-5H,6,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAMIMCDRIBQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(glycylamino)benzoate

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